Diosmetin 7-O-Benzoyl
Description
Overview of Flavonoids and Flavones in Academic Research
Flavonoids represent a large and diverse class of polyphenolic compounds found in plants. researchgate.netmdpi.com They are characterized by a C6-C3-C6 carbon skeleton, which consists of two aromatic rings (A and B) linked by a three-carbon chain that can form a heterocyclic ring (C). nih.gov Flavonoids are categorized into several subclasses based on structural variations, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. mdpi.comnih.gov
Academic research has extensively investigated flavonoids for their potential health benefits, which include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. mdpi.comnih.gov Flavones, a significant subgroup of flavonoids, are widely distributed in nature, particularly in leaves, flowers, and fruits. nih.gov Structurally, flavones are distinguished from other flavonoids like flavonols by the absence of a hydroxyl group at the C3 position of the C ring. nih.govmdpi.com This structural feature influences their biological activity. Research has explored the antioxidant capacity of flavones, which is crucial for protecting plants from UV radiation and is linked to potential health benefits in humans. nih.gov
Significance of Diosmetin (B1670712) as a Bioactive Flavone (B191248) in Preclinical Studies
Diosmetin, chemically known as 3',5,7-trihydroxy-4'-methoxyflavone, is the aglycone form of the flavonoid diosmin (B1670713) and is naturally found in citrus fruits and various medicinal plants. researchgate.netnih.govnih.gov It has garnered considerable attention in preclinical research due to its wide range of biological activities. nih.govmdpi.com
Preclinical studies have demonstrated the anti-inflammatory, antioxidant, and potential anticancer properties of diosmetin. researchgate.netnih.govjapsonline.com For instance, diosmetin has shown anti-inflammatory effects by inhibiting the production of inflammatory mediators. nih.gov Its antioxidant capabilities have been observed in various models, where it helps to mitigate oxidative stress. researchgate.netcaymanchem.com Furthermore, diosmetin has been investigated for its effects on various cancer cell lines, where it has been shown to suppress cell proliferation and induce apoptosis. japsonline.comnih.gov Research has also explored its potential in managing conditions like hypertension and skin cancer. nih.govnih.gov
Rationale for Academic Research on Diosmetin 7-O-Benzoyl and Structurally Related Esters
The therapeutic potential of diosmetin is sometimes limited by factors such as low bioavailability. mdpi.com This has prompted academic research into the synthesis and evaluation of diosmetin derivatives, including esters, to potentially enhance its biological activity and pharmacokinetic profile. mdpi.com The modification of the diosmetin structure, such as through the formation of esters at the hydroxyl groups, can lead to compounds with altered properties. mdpi.com
The synthesis of derivatives like this compound involves the chemical modification of one of diosmetin's hydroxyl groups. synthose.comnih.gov Researchers are interested in how such modifications impact the molecule's activity. For example, studies on various diosmetin derivatives, including acyl and alkyl derivatives, have been conducted to explore their potential as anti-inflammatory or anticancer agents. mdpi.comresearchgate.net The rationale behind synthesizing these esters is to create new chemical entities that may exhibit improved efficacy, selectivity, or other desirable pharmacological properties compared to the parent compound, diosmetin. mdpi.com
Properties
Molecular Formula |
C₂₃H₁₆O₇ |
|---|---|
Molecular Weight |
404.37 |
Origin of Product |
United States |
Synthetic Methodologies for Diosmetin 7 O Benzoyl
Chemical Synthesis Approaches for 7-O-Benzylation
Direct chemical synthesis focuses on the introduction of a benzoyl group at the 7-position hydroxyl function of the diosmetin (B1670712) scaffold. This process, known as O-benzoylation, requires careful selection of reagents and conditions to achieve the desired product with high selectivity.
Derivatization from Diosmetin Precursors via O-Benzylation
The core of this approach is the esterification of the 7-hydroxyl group of diosmetin. This reaction is a nucleophilic acyl substitution where the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent. The IUPAC name for the resulting compound is 7-(benzyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one. synthose.com
The synthesis of flavone (B191248) esters, such as Diosmetin 7-O-Benzoyl, is analogous to established methods like the first step of the Baker-Venkataraman rearrangement or the Kostanecki–Robinson synthesis, where an o-hydroxyaryl ketone is acylated. rsc.orgsemanticscholar.org In this case, the phenolic hydroxyl group of the pre-formed flavone, diosmetin, is the target for benzoylation. biomedres.us
Reaction Conditions and Reagents for Benzoyl Ester Formation
The formation of the benzoyl ester linkage is typically achieved by reacting diosmetin with a suitable benzoylating agent under basic conditions. unacademy.com
Reagents : The most common and reactive benzoylating agent is benzoyl chloride . rsc.orgbiomedres.usorgsyn.org Benzoic anhydride (B1165640) can also be used. A base is crucial for the reaction to proceed. Pyridine is frequently employed as it serves as both a basic catalyst and a solvent, and it neutralizes the hydrochloric acid byproduct generated when using benzoyl chloride. biomedres.usorgsyn.orgsysrevpharm.org Other bases like potassium hydroxide (B78521) (KOH) can also be utilized in conjunction with a solvent like pyridine. rsc.org
Conditions : The reaction is often performed under anhydrous (dry) conditions to prevent the hydrolysis of the benzoyl chloride. sysrevpharm.org Gentle heating, for instance on a water bath at 50°C, can be applied to facilitate the reaction. sysrevpharm.org The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into an ice-water mixture to precipitate the product, which is then collected and purified. rsc.orgsysrevpharm.org
Table 1: Typical Reaction Conditions for 7-O-Benzylation of a Flavonoid
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Substrate | The flavonoid containing a free hydroxyl group. | Diosmetin, 7-Hydroxyflavone | sysrevpharm.org |
| Benzoylating Agent | Provides the benzoyl group for esterification. | Benzoyl Chloride, Benzoic Anhydride | rsc.orgbiomedres.us |
| Base/Solvent | Activates the hydroxyl group and neutralizes acid byproduct. | Pyridine, Potassium Hydroxide (KOH) in Pyridine | rsc.orgbiomedres.ussysrevpharm.org |
| Temperature | Influences the rate of reaction. | Room Temperature to 50-100°C | sysrevpharm.org |
| Work-up | Procedure to isolate the crude product. | Pouring into ice-water/dilute HCl | rsc.org |
Regioselectivity Considerations in Flavone Esterification
A significant challenge in the chemical modification of flavonoids like diosmetin is achieving regioselectivity, as there are multiple hydroxyl groups that can potentially react. Diosmetin has hydroxyl groups at the C5, C7, and C3' positions.
The selective benzoylation at the 7-OH position is generally favored due to the differing reactivity of the hydroxyl groups:
5-OH Group : The hydroxyl group at the C5 position is typically the least reactive towards acylation. This is because it is sterically hindered and forms a strong intramolecular hydrogen bond with the carbonyl oxygen at the C4 position, reducing its nucleophilicity.
7-OH Group : The C7 hydroxyl group is the most acidic and accessible of the phenolic hydroxyls on the A-ring, making it the most likely site for derivatization under many conditions. Studies on the synthesis of various diosmetin derivatives suggest that substitution at the 7-position is a crucial and common modification. mdpi.com
3'-OH Group : The hydroxyl group on the B-ring at the C3' position has reactivity that can be competitive with the 7-OH group. However, the 7-OH group is often more readily deprotonated and thus more nucleophilic, allowing for selective reaction by careful control of stoichiometry and reaction conditions.
While chemical methods can be optimized for selectivity, enzymatic and catalyst-driven approaches have been developed for other flavonoids to achieve high regioselectivity in acylation, highlighting the inherent differences in hydroxyl group reactivity. nih.govresearchgate.net
Multi-step Organic Synthesis Pathways
A plausible pathway could involve:
Baker-Venkataraman Rearrangement : This classic method begins with a suitably substituted 2-hydroxyacetophenone. It is first benzoylated to form an ester, which then rearranges in the presence of a base (like KOH) to form a 1,3-diketone intermediate. semanticscholar.orgorgsyn.org
Cyclization : The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to form the flavone ring system. rsc.org
Selective Benzoylation : The resulting flavone, in this case, diosmetin, would then undergo the selective benzoylation at the 7-OH position as described previously.
Semisynthetic Routes and Precursor Utilization
Given the structural similarity and natural abundance of certain flavonoid glycosides, semisynthetic routes provide an efficient and common alternative to total chemical synthesis.
Conversion from Diosmin (B1670713) and Hesperidin (B1673128) Analogues
A practical and widely used approach to obtaining diosmetin, the direct precursor for this compound, is through the chemical modification of the more abundant natural flavonoids, hesperidin and diosmin. frontiersin.orgnih.gov
Hesperidin to Diosmin Conversion : Hesperidin is a flavanone (B1672756) glycoside, differing from diosmin by the absence of a double bond in the C-ring. The conversion is an oxidation or dehydrogenation reaction. A common industrial method involves reacting hesperidin with iodine in the presence of a base and solvent, such as pyridine. acgpubs.orggoogle.com This introduces the C2-C3 double bond, converting the flavanone structure to a flavone. Yields for this step can be high, often exceeding 75-85%. acgpubs.orggoogle.com Alternative methods may involve acylation of hesperidin followed by oxidation. google.com
Table 2: Selected Methods for Hesperidin to Diosmin Conversion
| Reagents | Solvent | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Iodine, Sodium Hydroxide | Pyridine | Heat to 95-105°C | ~75% | google.com |
| Iodine, Sodium Hydroxide | Ionic Liquids (e.g., [BPY]Br) | Heat to 100°C | 79-85% | acgpubs.org |
| N-Bromosuccinimide, Benzoyl Peroxide | Chloroform (B151607) | Reaction on acetylated hesperidin | 44% | google.com |
| Acetic Anhydride, Sodium Iodide, H₂O₂ | Acetic Acid | Acylation followed by oxidation | Not specified | google.com |
Diosmin to Diosmetin Conversion : The second step is the hydrolysis of the glycosidic bond in diosmin to cleave off its rutinoside (a disaccharide) moiety, yielding the aglycone, diosmetin. This is typically achieved through acid hydrolysis, using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to break the C-O-C glycosidic linkage. nih.govgreenskybio.com Following hydrolysis, purification steps such as crystallization or chromatography are necessary to isolate pure diosmetin. greenskybio.com Enzymatic hydrolysis is another, milder alternative but is less common in purely chemical synthesis workflows. greenskybio.commdpi.com
Final Benzoylation : Once pure diosmetin is obtained, the final step is the selective 7-O-benzoylation as detailed in Section 2.1. This completes the semisynthetic pathway to this compound. This multi-step process, starting from a readily available natural product like hesperidin, represents an efficient strategy for producing diosmetin and its derivatives. sioc-journal.cn
Green Chemistry Principles in Diosmetin Benzoyl Ester Synthesis
In alignment with modern synthetic standards, the principles of green chemistry are increasingly being applied to the synthesis of flavonoid derivatives to reduce environmental impact and enhance safety. sophim.com For the synthesis of this compound, several green alternatives to traditional chemical methods exist.
Enzymatic Catalysis: The most prominent green approach is the use of biocatalysts, particularly lipases. mdpi.com Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of flavonoids with high regioselectivity under mild reaction conditions. nih.govresearchgate.net In a typical enzymatic synthesis, diosmetin and an acyl donor (e.g., vinyl benzoate (B1203000) or ethyl benzoate) are incubated with the lipase in a non-aqueous solvent. acs.org
Advantages of the enzymatic route include:
High Selectivity: Enzymes can selectively acylate specific hydroxyl groups, often obviating the need for complex protection/deprotection steps. acs.org Lipases have been shown to preferentially acylate the hydroxyl groups of the flavonoid aglycone. nih.gov
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.
Environmental Benignity: The process avoids harsh reagents like acyl chlorides and toxic solvents like pyridine. mdpi.com Solvents such as tert-butanol (B103910) or 2-methyl-2-butanol, which have a better environmental profile, can often be used. acs.org
Reduced Waste: The high selectivity leads to fewer byproducts, simplifying purification and reducing waste streams.
Alternative Reagents and Solvents: Other green chemistry strategies focus on replacing hazardous chemicals. For instance, organic salts can be used as acylating reagents in place of more hazardous acyl chlorides, in processes that can be performed at room temperature. rsc.org The development of reactions in greener solvents, such as ionic liquids or supercritical fluids, or under solvent-free conditions, further aligns the synthesis with green principles. researchgate.net
Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Conventional Chemical Method | Green Enzymatic Method |
|---|---|---|
| Acylating Agent | Benzoyl Chloride | Vinyl Benzoate / Ethyl Benzoate |
| Catalyst | Pyridine (Base) | Immobilized Lipase (e.g., CALB) |
| Solvent | Pyridine, Acetone | tert-Butanol, 2-Methyl-2-butanol |
| Temperature | 0°C to Room Temperature | Room Temperature to ~50°C |
| Byproducts | Hydrochloric Acid, Pyridinium Hydrochloride | Vinyl Alcohol / Ethanol |
| Selectivity | Moderate; risk of side reactions | High; often highly regioselective |
Purification and Isolation Techniques for Synthetic Products
The purification of the crude this compound product is a critical multi-step process designed to remove unreacted starting materials, reagents, and any side products. A combination of chromatographic and non-chromatographic techniques is typically employed to achieve high purity.
Column Chromatography (CC): The initial purification of the crude solid is commonly performed using column chromatography. researchgate.net Silica (B1680970) gel is a frequently used stationary phase for separating flavonoid derivatives due to its effectiveness in separating compounds based on polarity. auctoresonline.org The process involves eluting the sample through the column with a solvent system of gradually increasing polarity. For a moderately polar compound like this compound, a gradient system starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or chloroform is effective. ekb.eg Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. nih.gov Reversed-phase (RP) columns, such as C18, are most commonly used for flavonoid analysis and purification. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure sharp peaks. researchgate.netnih.gov The conditions are optimized on an analytical scale before being scaled up to a preparative system.
Table 2: Typical Chromatographic Conditions for Flavonoid Derivative Purification
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate Gradient | TLC with UV visualization |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile / Water (with 0.1% Formic Acid) | UV Detector (e.g., at 285 nm) |
Recrystallization: Recrystallization is a powerful technique for the final purification of solid compounds. tifr.res.in The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. ualberta.ca The purified fractions from chromatography are combined and the solvent is evaporated. The resulting solid is then dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexane). rochester.edu As the solution cools slowly and undisturbed, the product molecules selectively deposit onto a growing crystal lattice, leaving impurities behind in the mother liquor. mt.com The pure crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried thoroughly. tifr.res.in
Table 3: Illustrative Purification Scheme for this compound
| Purification Step | Description | Purity (Hypothetical) | Yield (Hypothetical) |
|---|---|---|---|
| Crude Product | Solid obtained after reaction workup. | ~70% | 100% (Reference) |
| Column Chromatography | Separation on silica gel. | >95% | ~65% |
| Recrystallization | Final crystallization from a suitable solvent. | >99% | ~50% |
Biosynthetic Pathways and Metabolic Transformations Relevant to Diosmetin Derivatives
Natural Occurrence and Precursors of Diosmetin (B1670712) in Plants
Diosmetin is an O-methylated flavone (B191248) that is found in various plants, including citrus fruits, beans, and herbs like Rosmarinus officinalis L. and Olea europaea L. nih.govresearchgate.netmdpi.com. It is the aglycone component of the flavonoid glycoside diosmin (B1670713), which was first isolated from the figwort plant (Scrophularia nodosa L.). nih.govdrugbank.combenthamscience.comfrontiersin.orgnih.gov.
The biosynthesis of diosmetin in plants can proceed through two primary enzymatic routes. One pathway involves the O-methylation of luteolin (B72000) at the 4'-position, a reaction catalyzed by the enzyme flavone O-methyltransferase. researchgate.net. Alternatively, diosmetin can be synthesized from the precursor apigenin (B1666066) through the action of flavanone (B1672756) 3'-hydroxylase. researchgate.net. Research utilizing Nicotiana benthamiana as a heterologous plant system has confirmed that luteolin serves as a direct precursor for the production of diosmetin. frontiersin.orgnih.gov.
Table 1: Natural Sources and Biosynthetic Precursors of Diosmetin
| Category | Details |
| Natural Sources | Citrus fruits (oranges, lemons), beans, olives (Olea europaea L.), rosemary (Rosmarinus officinalis L.), figwort (Scrophularia nodosa L.) nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov |
| Primary Glycoside Form | Diosmin (Diosmetin-7-O-rutinoside) nih.govdrugbank.combenthamscience.com |
| Biosynthetic Precursors | Luteolin, Apigenin frontiersin.orgresearchgate.netnih.gov |
| Key Enzymes in Biosynthesis | Flavone O-methyltransferase, Flavanone 3'-hydroxylase researchgate.net |
Enzymatic Biotransformations of Diosmetin and its Glycosides
In plants, flavonoids like diosmetin undergo enzymatic modifications, most commonly glycosylation, which enhances their water solubility and stability. researchgate.net. The biosynthesis of diosmin from diosmetin is a two-step process. First, diosmetin is converted to diosmetin 7-O-glucoside by the enzyme flavonoid 7-O-glucosyltransferase (F7GT). frontiersin.orgnih.gov. Subsequently, a rhamnose sugar is added by a 1,6-rhamnosyltransferase to complete the formation of diosmin (diosmetin 7-O-rutinoside). frontiersin.orgnih.gov.
In animal systems, the primary enzymatic biotransformation of diosmetin is glucuronidation. Following absorption, diosmetin is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferase enzymes, primarily in the liver. nih.gov. This process is a key step in the metabolism of many flavonoids, preparing them for excretion. nih.gov.
Table 2: Key Enzymes in Diosmetin Biotransformation
| Organism | Transformation | Key Enzyme(s) | Resulting Compound(s) |
| Plants | Glycosylation | Flavonoid 7-O-glucosyltransferase (F7GT), 1,6-Rhamnosyltransferase | Diosmetin 7-O-glucoside, Diosmin frontiersin.orgnih.gov |
| Animals/Humans | Glucuronidation | UDP-glucuronosyltransferase | Diosmetin glucuronides nih.gov |
Microbial Metabolism of Diosmetin and its Glycosylated/Esterified Forms
The intestinal microbiota plays a crucial role in the metabolism of ingested flavonoid glycosides. When diosmin is consumed orally, it is first hydrolyzed by enzymes produced by gut bacteria, which cleave the sugar moieties to release the aglycone, diosmetin. drugbank.commdpi.com. This deglycosylation step is essential for the absorption of the flavonoid.
Studies have identified specific intestinal bacteria, such as Escherichia sp., that are capable of metabolizing diosmetin and its glycosides. nih.gov. The metabolic transformations carried out by these microbes include deglycosylation, dehydroxylation, methylation, and acetylation. nih.gov. The principal bioconversion observed is the transformation of diosmetin-7-O-glucoside into diosmetin. nih.gov. Further metabolism can lead to the formation of other flavonoids like acacetin (B1665396). nih.gov.
Table 3: Microbial Metabolic Pathways for Diosmetin Derivatives
| Microbial Action | Substrate | Resulting Metabolite(s) |
| Deglycosylation | Diosmin, Diosmetin-7-O-glucoside | Diosmetin drugbank.commdpi.comnih.gov |
| Dehydroxylation | Diosmetin | Dehydroxylated diosmetin derivatives nih.gov |
| Methylation/Acetylation | Acacetin (from diosmetin) | Methylated and acetylated acacetin nih.gov |
In Vivo Metabolic Fates and Metabolite Identification in Animal Models
Following absorption and microbial metabolism, diosmetin undergoes extensive phase II metabolism in animal models. In studies conducted on rats, orally administered diosmetin is subject to rapid and widespread glucuronidation, to the extent that no free diosmetin can be detected in blood or urine. nih.gov. Instead, it circulates in the form of various glucuronide conjugates. nih.gov. Four distinct diosmetin glucuronides were identified in the blood plasma of rats, with diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide being the most abundant. nih.gov.
Similarly, in humans, diosmetin is extensively metabolized into glucuronide conjugates after the initial hydrolysis of diosmin in the gut. mdpi.com. The major circulating metabolite identified in human plasma and urine is diosmetin-3-O-β-d-glucuronide. mdpi.comnih.gov. The metabolic profile of diosmetin has been compared to that of diosmin in mouse models, showing differences that may influence their respective physiological activities. nih.govresearchgate.net.
Table 4: Identified Metabolites of Diosmetin in Animal Models
| Animal Model | Identified Metabolites | Primary Circulating Form |
| Rats | Diosmetin-7,3'-diglucuronide, Diosmetin-3'-glucuronide, and two other glucuronides | Diosmetin glucuronides nih.gov |
| Humans | Diosmetin-3-O-glucuronide, Diosmetin-7-O-glucuronide, Diosmetin-3,7-O-diglucuronide | Diosmetin-3-O-β-d-glucuronide mdpi.comnih.gov |
| Mice | Various metabolites, studied in comparison with diosmin | Not specified as a single primary form nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Diosmetin 7 O Benzoyl and Its Analogues
Impact of Substitution at the C-7 Position on Biological Activity
The C-7 hydroxyl group on the A-ring of the flavonoid skeleton is a common site for chemical modification, including acylation, alkylation, and glycosylation. nih.gov Acylation, the process of adding an acyl group (such as a benzoyl group), is a key strategy to increase the lipophilicity of flavonoids, which can enhance their bioavailability and alter their biological activity. nih.govmdpi.com
Studies on various diosmetin (B1670712) analogues have demonstrated the significance of C-7 substitution. For instance, the synthesis of diosmetin derivatives with isopentyloxy and prenyloxy groups at the C-7 position resulted in compounds with moderate cytotoxicity against several human cancer cell lines, including SMMC-7721, MCF-7, and SW480. sioc-journal.cn Similarly, another study reported the synthesis of 7-substituted acylated diosmetin derivatives, highlighting this position's importance in modulating bioactivity. mdpi.com
While research specifically on Diosmetin 7-O-Benzoyl is limited, the effects of acylation at this position on other flavonoids provide valuable insights. Acylation can significantly influence enzyme inhibition. The hydroxyl groups at C-5 and C-7 are often considered essential for high inhibitory activity against enzymes like xanthine (B1682287) oxidase (XO). tandfonline.com Therefore, masking the C-7 hydroxyl with a benzoyl group would likely alter this interaction, potentially shifting the inhibitory profile or mechanism. For example, studies on acylated derivatives of other flavonoids like hesperidin (B1673128) and naringin (B1676962) showed that they act as competitive inhibitors of XO. nih.gov The introduction of an acyl chain at the C-7 position can also improve anti-inflammatory activity; acyl derivatives of diosmetin and hesperetin (B1673127) have been shown to be more effective anti-inflammatory agents than their parent compounds. mdpi.commdpi.com
| Compound/Analogue | Substitution at C-7 | Observed Biological Activity | Reference |
|---|---|---|---|
| Diosmetin-7-O-β-D-acetylglucoside | Acetylglucoside | Moderate cytotoxicity against SMMC-7721, MCF-7, SW480 cancer cell lines | sioc-journal.cn |
| 7-O-isopentyldiosmetin | Isopentyloxy | Moderate cytotoxicity against SMMC-7721, MCF-7, SW480 cancer cell lines | sioc-journal.cn |
| 7-O-prenyldiosmetin | Prenyloxy | Moderate cytotoxicity against SMMC-7721, MCF-7, SW480 cancer cell lines | sioc-journal.cn |
| Diosmetin 7-O-rutinoside | Rutinoside | Inhibition of factor Xa (FXa) by activating antithrombin III (ATIII) | nih.gov |
| Acylated Diosmetin Derivatives | Acyl groups | Improved anti-inflammatory activity compared to diosmetin | mdpi.commdpi.commdpi.com |
Influence of Other Flavonoid Skeleton Modifications on Pharmacological Profiles
A-Ring: The presence of hydroxyl groups at the C-5 and C-7 positions is a significant determinant of antioxidant and anti-inflammatory activity. researchgate.net These groups contribute to free radical scavenging and are often involved in binding to enzyme active sites.
B-Ring: The substitution pattern on the B-ring is crucial for antioxidant capacity. While a 3',4'-ortho-dihydroxy (catechol) structure is known to be a potent antioxidant feature, diosmetin possesses a 3'-hydroxy-4'-methoxy arrangement. nih.govnih.gov This pattern still confers significant biological activity, and modifications to the B-ring have been shown to enhance the anti-cancer properties of diosmetin derivatives. nih.gov
C-Ring: The C-ring of diosmetin contains two features vital for the bioactivity of most flavones: a double bond between C-2 and C-3, and a carbonyl group at the C-4 position. researchgate.net This C2=C3 double bond, in conjugation with the C4-carbonyl, flattens the molecule, which is considered advantageous for interactions with enzyme active sites, such as in the inhibition of xanthine oxidase. tandfonline.com The absence of a hydroxyl group at the C-3 position distinguishes flavones like diosmetin from flavonols. researchgate.net
Role of Specific Functional Groups in Receptor Binding and Enzyme Inhibition
The specific functional groups on this compound and its analogues dictate how they interact with biological targets at a molecular level.
Benzoyl Group: The primary role of the benzoyl group at the C-7 position is to increase the molecule's lipophilicity. This can enhance its ability to cross cell membranes and potentially improve its bioavailability. nih.govmdpi.com In terms of enzyme interactions, the bulky, aromatic benzoyl group can introduce new steric and hydrophobic interactions within a receptor's binding pocket, potentially altering the binding mode and specificity compared to the parent diosmetin. Acylation has been shown to improve the antitumor and anti-inflammatory activities of flavonoids. nih.govmdpi.com
Hydroxyl Groups (-OH): The remaining hydroxyl groups at C-5 and C-3' are key interaction points. They can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in enzyme active sites or receptors. nih.gov Their presence and position are fundamental to the antioxidant activity of flavonoids, as they are responsible for scavenging free radicals. researchgate.netnih.gov
Methoxy Group (-OCH3): The 4'-methoxy group on the B-ring makes diosmetin less polar than its catechol analogue, luteolin (B72000). This modification can influence metabolic stability and specificity for certain enzymes. For example, methoxylated flavones, including diosmetin, have been identified as potent inhibitors of cytochrome P450 (CYP) family enzymes, such as CYP1A1. nih.gov
C4-Carbonyl and C2=C3 Double Bond: This conjugated system is essential for the planar geometry of the flavonoid. It participates in electron delocalization across the molecule, which is important for radical scavenging. tandfonline.com The carbonyl group itself can act as a hydrogen bond acceptor, anchoring the molecule within a binding site. researchgate.net
| Functional Group | Position | Role in Biological Activity | Reference |
|---|---|---|---|
| Benzoyl (Acyl) | C-7 | Increases lipophilicity, potentially enhances bioavailability and anti-inflammatory/antitumor activity; alters enzyme binding via steric/hydrophobic interactions. | nih.govmdpi.com |
| Hydroxyl | C-5, C-3' | Acts as H-bond donor/acceptor for receptor binding; crucial for antioxidant and free-radical scavenging activity. | nih.gov |
| Methoxy | C-4' | Influences polarity and metabolic stability; contributes to specificity for certain enzymes (e.g., CYP1A1 inhibition). | nih.gov |
| C4-Carbonyl | C-4 | Acts as H-bond acceptor; contributes to planar structure and electron delocalization for antioxidant activity. | tandfonline.comresearchgate.net |
| C2=C3 Double Bond | C-2, C-3 | Ensures planarity of the flavonoid skeleton, facilitating binding to enzyme active sites. | nih.govtandfonline.com |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)
Computational chemistry provides powerful tools to predict and rationalize the SAR of flavonoids like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijprajournal.com For flavonoids, QSAR studies have been widely used to predict activities such as antioxidant capacity, anticancer effects, and enzyme inhibition. mdpi.comscilit.com These models use molecular descriptors—such as steric properties, electronic charges, and lipophilicity (logP)—to quantify the structural features responsible for activity. A 3D-QSAR study on flavonoids for vascular relaxant activity, for example, found that electrostatic effects were the dominant factor determining binding affinities. pharmacophorejournal.com Such models could be used to predict the activity of this compound and guide the synthesis of new analogues with improved properties.
Molecular Docking: This technique simulates the binding of a ligand (e.g., this compound) into the active site of a target protein. It helps to visualize the binding conformation and predict the binding affinity. Molecular docking has been extensively applied to diosmetin and other flavonoids to understand their mechanism of action. For instance, in silico analysis of diosmetin as a potential agent against prostate cancer involved docking it into the active site of the CDKN2 protein, revealing a high binding affinity. nih.gov Similarly, docking studies have been used to investigate the interaction of flavonoids with the COVID-19 main protease. openmedicinalchemistryjournal.com For this compound, docking simulations could elucidate how the C-7 benzoyl group fits into a target's binding pocket and identify key interactions, such as hydrophobic interactions with nonpolar amino acid residues, that contribute to its binding energy and inhibitory potential.
Molecular Mechanisms and Cellular Targets of Diosmetin 7 O Benzoyl
Ligand-Receptor Binding Interactions
Diosmetin (B1670712) interacts with cellular receptors to initiate signaling cascades. Its binding to the Aryl Hydrocarbon Receptor (AhR) is a notable interaction, while its effects on the TrkB receptor are also an area of investigation.
Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a transcription factor involved in regulating cellular responses to environmental stimuli. Diosmetin has been identified as a natural dietary agonist of the AhR. Studies conducted in human breast cancer cells (MCF-7) have shown that both diosmin (B1670713) and its aglycone, diosmetin, can activate the DNA-binding capacity of the AhR. This activation leads to an increase in the transcription of the CYP1A1 gene, indicating that diosmetin directly engages with and activates this receptor pathway.
TrkB Receptor: The Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor (BDNF) and is crucial for neuronal survival and plasticity. The potential for flavonoids to act as TrkB agonists is an area of active research. While some structural analogues of the TrkB agonist 7,8-dihydroxyflavone (B1666355), such as diosmetin, have been suggested to activate TrkB, other research indicates that diosmetin has minimal to no direct activating effect on TrkB receptor autophosphorylation. One study noted that while 7,8-dihydroxyflavone robustly activated the TrkB receptor, diosmetin barely did. Therefore, its role as a direct TrkB agonist remains inconclusive.
Modulation of Protein Kinase Cascades and Signal Transduction Pathways
Diosmetin exerts significant influence over multiple protein kinase cascades and signal transduction pathways that are fundamental to cell proliferation, survival, and inflammation.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival and growth. Diosmetin has been shown to modulate this pathway in various cell types. In models of pneumococcal meningitis and renal carcinoma, diosmetin suppresses neuronal apoptosis and induces cancer cell apoptosis by inhibiting the phosphorylation of Akt. This inhibitory action on the PI3K/Akt pathway helps to prevent uncontrolled cell survival. Furthermore, in prostate cancer cells, diosmetin treatment inhibits the phosphorylation of key components of this cascade, including Rictor (a component of the mTORC2 complex), AKT at Ser-473, and Protein Kinase C α (PKCα) at Ser-657.
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, regulate a wide array of cellular processes. Diosmetin's interaction with these pathways is context-dependent. In some cancer cells, diosmetin activates JNK and ERK, contributing to its cytostatic effects. Conversely, in lens epithelial cells under oxidative stress, diosmetin provides protection by regulating the MEK/ERK pathway.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. In human osteosarcoma cells, diosmetin has been found to dose-dependently inhibit the phosphorylation of STAT3. This action leads to a reduction in the expression of its downstream target, c-Myc, thereby suppressing cell proliferation and inducing apoptosis.
| Pathway | Key Modulated Proteins | Observed Effect of Diosmetin | Cellular Outcome |
| PI3K/Akt/mTOR | Akt, Rictor, PKCα | Inhibition of phosphorylation | Inhibition of cell survival, Induction of apoptosis |
| MAPK | ERK, JNK | Context-dependent activation or regulation | Cytostatic effects, Protection from oxidative stress |
| STAT3 | STAT3, c-Myc | Inhibition of phosphorylation and expression | Inhibition of cell proliferation, Induction of apoptosis |
| NF-κB | NF-κB p65 | Inhibition of activation/translocation | Anti-inflammatory effects, Pro-apoptotic effects |
Gene Expression Regulation and Transcriptional Control
Diosmetin modulates the expression of a wide range of genes by influencing the activity of key transcription factors, thereby controlling fundamental cellular processes.
NF-κB Signaling: Nuclear factor-κB (NF-κB) is a primary transcription factor that governs inflammatory responses and cell survival. Diosmetin consistently demonstrates an ability to inhibit the NF-κB signaling pathway. It has been shown to attenuate the expression of NF-κB p65 in pancreatic tissue and suppress its translocation to the nucleus, which in turn reduces the production of pro-inflammatory cytokines and mediators. In hepatocellular carcinoma cells, diosmetin can inactivate the Notch3/NF-κB pathway, contributing to its pro-apoptotic effects.
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Diosmetin can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. In other contexts, such as in certain cancer cells, diosmetin has been found to inhibit Nrf2, leading to an increase in reactive oxygen species (ROS) that triggers apoptosis. This dual role suggests its effect is highly dependent on the cellular environment.
p53 and FOXO3a Regulation: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Diosmetin treatment can upregulate the expression of p53, which in turn modulates the expression of apoptosis-related genes like Bax and Bcl-2. In prostate cancer cells, diosmetin also increases the expression of another tumor suppressor, FOXO3a, which contributes to cell growth arrest.
RNA sequencing has confirmed that diosmetin can alter the expression of thousands of genes, with a significant number being involved in cell cycle regulation.
Interactions with Intracellular Enzymes and Structural Proteins
Diosmetin's biological effects are also mediated through direct interactions with various intracellular enzymes and proteins.
Metabolic Enzymes (Cytochrome P450): Diosmetin interacts with cytochrome P450 (CYP) enzymes, which are involved in metabolizing foreign compounds. Specifically, diosmetin inhibits the enzyme activity of CYP1A1 in a noncompetitive manner. This is significant because CYP1A1 is involved in the activation of certain procarcinogens. While diosmetin acts as an AhR agonist to increase the transcription of CYP1A1, its ability to simultaneously inhibit the enzyme's activity demonstrates a complex regulatory mechanism that can prevent carcinogen activation.
Antioxidant Enzymes: Diosmetin modulates the activity of key intracellular antioxidant enzymes. In response to oxidative stress, it can restore the normal activity levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This action helps to mitigate cellular damage by reducing the levels of reactive oxygen species (ROS).
Structural Proteins: The interaction of flavonoids with transport and structural proteins can influence their bioavailability and distribution. Studies using multispectroscopic techniques have investigated the binding mechanism between diosmetin and Human Serum Albumin (HSA), a major transport protein in the blood. The results indicate that diosmetin binds to HSA primarily through hydrophobic interactions and hydrogen bonds, causing a slight alteration in the protein's conformation.
| Protein/Enzyme Class | Specific Example(s) | Effect of Diosmetin |
| Metabolic Enzymes | Cytochrome P450 1A1 (CYP1A1) | Noncompetitive inhibition of enzyme activity |
| Antioxidant Enzymes | SOD, CAT, GPx | Restoration of activity under oxidative stress |
| Structural Proteins | Human Serum Albumin (HSA) | Binds to site I, altering protein conformation |
| Kinases | Cdk4, Chk2 | Inhibition of expression/activity |
Mechanisms of Apoptosis Induction and Cell Cycle Modulation
A significant part of diosmetin's anticancer activity stems from its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction: Diosmetin promotes apoptosis through multiple mechanisms affecting both the intrinsic (mitochondrial) and extrinsic pathways.
Modulation of Bcl-2 Family Proteins: It consistently alters the balance of pro- and anti-apoptotic proteins. Studies show diosmetin increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, thus increasing the critical Bax/Bcl-2 ratio.
Caspase Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases. Diosmetin treatment has been shown to significantly increase the levels of cleaved caspase-9 and cleaved caspase-3.
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which is consistently observed in diosmetin-treated cancer cells.
ROS-Mediated Apoptosis: In some cancer cell lines, diosmetin induces apoptosis by increasing intracellular levels of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.
Cell Cycle Modulation: Diosmetin can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation.
G0/G1 Phase Arrest: In breast and prostate cancer cells, diosmetin induces cell cycle arrest at the G0/G1 checkpoint. This is often achieved by downregulating the expression of key G1 phase proteins like cyclin D1 and cyclin-dependent kinase 4 (Cdk4), and upregulating Cdk inhibitors such as p27Kip1.
G2/M Phase Arrest: In other cancer types, such as osteosarcoma and colorectal cancer, diosmetin has been reported to cause cell cycle arrest at the G2/M phase.
Regulation of Cell Cycle Genes: RNA-sequencing analyses have confirmed that genes highly enriched in the cell cycle pathway are significantly affected by diosmetin. It can decrease the expression of genes such as BCL2, CDK1, and CCND1 (cyclin D1) to regulate cell growth.
Advanced Analytical Methodologies for Diosmetin 7 O Benzoyl Research
Spectroscopic Techniques for Structure Confirmation and Quantification
Spectroscopic methods are crucial for the elucidation of the molecular structure of Diosmetin (B1670712) 7-O-Benzoyl and for its quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
For Diosmetin 7-O-Benzoyl, the NMR spectra would exhibit characteristic signals for both the diosmetin backbone and the attached benzoyl group. In the ¹H NMR spectrum, signals corresponding to the aromatic protons of the A, B, and C rings of the flavone (B191248) structure would be observed. researchgate.net The introduction of the benzoyl group at the 7-position would cause a downfield shift of the H-6 and H-8 protons compared to unsubstituted diosmetin due to the electron-withdrawing effect of the benzoate (B1203000) ester. Additionally, new signals in the aromatic region corresponding to the protons of the benzoyl group would appear.
The ¹³C NMR spectrum would similarly show signals for all carbon atoms in the molecule. The carbon atom at the C-7 position would experience a significant downfield shift upon benzoylation. The carbonyl carbon of the benzoyl ester would appear at a characteristic low-field position (around δ 165-170 ppm). beilstein-journals.org The other aromatic carbons of the benzoyl group would also be visible in the spectrum. Two-dimensional NMR techniques, such as gCOSY, gHSQC, and gHMBC, would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the diosmetin and benzoyl moieties. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on known data for diosmetin and benzoylated flavonoids.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Diosmetin Moiety | ||
| 2 | ~6.8 | ~164.0 |
| 3 | ~6.9 | ~103.0 |
| 4 | - | ~182.0 |
| 5 | - | ~161.5 |
| 6 | ~6.5 | ~100.0 |
| 7 | - | ~163.0 |
| 8 | ~6.8 | ~95.0 |
| 9 | - | ~157.0 |
| 10 | - | ~105.0 |
| 1' | - | ~122.0 |
| 2' | ~7.5 | ~112.0 |
| 3' | - | ~146.0 |
| 4' | - | ~151.0 |
| 5' | ~7.1 | ~115.0 |
| 6' | ~7.5 | ~119.0 |
| 4'-OCH₃ | ~3.9 | ~56.0 |
| Benzoyl Moiety | ||
| C=O | - | ~166.0 |
| 1'' | - | ~130.0 |
| 2''/6'' | ~8.1 | ~130.0 |
| 3''/5'' | ~7.5 | ~129.0 |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), UPLC-Q-TOF/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. scielo.br
For this compound, ESI-MS (Electrospray Ionization Mass Spectrometry) would likely show a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular weight. Tandem MS (MS/MS) experiments would be used to fragment the parent ion, providing structural information. researchgate.net A characteristic fragmentation would be the loss of the benzoyl group (105 Da) or benzoic acid (122 Da), leading to a fragment ion corresponding to diosmetin (m/z 300). Further fragmentation of the diosmetin ion would yield patterns consistent with known flavonoid fragmentation pathways. scielo.brnih.gov
The coupling of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a highly sensitive and effective technique for identifying known and unknown compounds in complex mixtures. nih.gov This method would allow for the separation of this compound from any impurities or related compounds, followed by its accurate mass determination and structural characterization based on its fragmentation patterns. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would show characteristic absorption bands for O-H stretching (from the remaining hydroxyl groups), C-H stretching and bending in the aromatic rings, C=O stretching for both the flavonoid ketone and the benzoyl ester, C=C stretching of the aromatic rings, and C-O stretching of the ether and ester groups. researchgate.net The presence of a strong carbonyl band for the ester group around 1720-1740 cm⁻¹ would be a key indicator of successful benzoylation. beilstein-journals.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. mdpi.commu-varna.bg Flavones typically exhibit two major absorption bands: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. The UV-Vis spectrum of this compound would display these characteristic bands. The position of these bands can be influenced by the substitution pattern, and the addition of the benzoyl group at the 7-position may cause slight shifts in these absorption maxima compared to native diosmetin. nih.gov
Circular Dichroism (CD) and Fluorescence Spectroscopy for Interaction Studies
Circular Dichroism (CD) and fluorescence spectroscopy are valuable techniques for studying the interactions of small molecules like flavonoids with larger biomolecules, such as proteins or DNA. nih.gov
CD spectroscopy is particularly useful for investigating changes in the secondary structure of proteins upon binding to a ligand. researchgate.net While this compound itself is likely achiral, its binding to a chiral macromolecule can induce a CD signal. Alternatively, changes in the far-UV CD spectrum of a protein upon titration with the compound can indicate alterations in its alpha-helix and beta-sheet content, providing insights into the binding mechanism. nih.gov
Fluorescence spectroscopy is a highly sensitive method for monitoring binding interactions. nih.gov Many proteins contain fluorescent amino acids (tryptophan, tyrosine), and the binding of a flavonoid can quench this intrinsic protein fluorescence. daneshyari.commdpi.com By monitoring the decrease in fluorescence intensity as a function of the concentration of this compound, binding parameters such as the binding constant and the number of binding sites can be determined. nih.govmdpi.com The mechanism of quenching (static or dynamic) can also be elucidated through temperature-dependent studies.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. anjs.edu.iqresearchgate.net
High-Performance Liquid Chromatography (HPLC, Ultra-Performance Liquid Chromatography (UPLC))
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of flavonoids. anjs.edu.iq Reversed-phase (RP) chromatography is the predominant method, typically employing a C18 column. researchgate.netrsc.org
For the separation and purity assessment of this compound, a gradient elution method would likely be employed using a mobile phase consisting of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.commdpi.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com
Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), set at a wavelength where the compound exhibits maximum absorbance. auctoresonline.org The purity of a sample can be determined by the presence of a single, sharp, and symmetrical peak in the chromatogram. The peak area is proportional to the concentration, allowing for quantification when compared against a standard curve.
Table 2: Typical HPLC/UPLC Conditions for Flavonoid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis or DAD (e.g., at 280 nm and 340 nm) |
| Injection Volume | 1 - 10 µL |
Preparative Chromatography Techniques
The isolation and purification of specific flavonoid derivatives, such as this compound, from complex mixtures like plant extracts or synthetic reaction products, necessitate advanced preparative chromatography techniques. These methods are essential for obtaining high-purity compounds required for structural elucidation and biological activity assessment. While specific protocols for this compound are not extensively detailed in publicly available literature, the purification strategies for structurally related flavonoids, particularly diosmetin glycosides and other acylated flavonoids, provide a well-established framework.
Commonly employed techniques include polyamide column chromatography and semi-preparative high-performance liquid chromatography (SPHPLC). Polyamide resin is particularly effective for the initial fractionation of crude extracts, separating flavonoids from other classes of compounds based on the interaction of their hydroxyl groups with the polyamide support. For instance, a procedure for isolating flavonoids from the peel of Trichosanthes kirilowii Maxim. involved an initial "prefractionation" using a polyamide resin column, which successfully separated the ethyl acetate (B1210297) extract into distinct subfractions. researchgate.net
Following initial cleanup, SPHPLC is the method of choice for high-resolution separation to yield highly purified compounds. This technique utilizes columns with larger internal diameters and particle sizes compared to analytical HPLC, allowing for the processing of larger sample loads. The separation is typically based on reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of methanol or acetonitrile in water. researchgate.netnih.gov For example, seven different flavonoids, including diosmetin and its 7-O-β-D-glucopyranoside, were successfully purified from a plant extract using SPHPLC with an isocratic elution of methanol–water after initial polyamide resin fractionation. researchgate.net Another common stationary phase for flavonoid purification is Sephadex LH-20, which separates compounds based on molecular size and polarity, often using methanol as the eluent. unimi.itjmp.ir
These preparative techniques are crucial for obtaining the necessary quantities of pure this compound for subsequent in-depth biological evaluation.
Table 1: Preparative Chromatography Techniques for Flavonoid Purification
| Technique | Stationary Phase | Example Mobile Phase | Application/Compound Isolated |
|---|---|---|---|
| Polyamide Column Chromatography | Polyamide Resin | Stepwise gradient of ethanol-water | Initial fractionation of crude plant extracts to enrich for flavonoids. |
| Semi-Preparative HPLC (SPHPLC) | Reverse-Phase C18 | Isocratic or gradient elution with methanol-water or acetonitrile-water | High-resolution purification of individual flavonoids like diosmetin and apigenin (B1666066). researchgate.net |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or methanol-water mixtures | Separation of flavonoids like quercetin (B1663063) and apigenin glycosides from fractions. unimi.itjmp.ir |
In Vitro Assay Methods for Biological Activity Assessment (e.g., MTT Assay, ELISA)
To investigate the potential biological activities of this compound, a variety of in vitro assays are employed. These assays are fundamental in preclinical research to determine cellular responses, such as cytotoxicity, proliferation, and inflammation, in a controlled laboratory setting.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.net In this assay, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692) product. researchgate.net The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of living cells.
This assay is frequently used to evaluate the anti-cancer potential of flavonoid derivatives. For example, various synthesized diosmetin derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, including SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma), using the standard MTT method. sioc-journal.cn Similarly, the effect of diosmetin on the viability of liver cancer cells (HepG2 and HCC-LM3) has also been determined using the MTT assay. researchgate.net This method allows for the determination of key parameters such as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay used to detect and quantify proteins, such as cytokines, chemokines, and other biomarkers in biological samples. This technique is invaluable for assessing the anti-inflammatory properties of compounds like this compound.
The assay involves immobilizing an antibody specific to the target protein onto a microplate. The sample is then added, and if the target protein is present, it binds to the antibody. A second, enzyme-linked antibody is introduced, which also binds to the target protein, creating a "sandwich." Finally, a substrate is added that reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the concentration of the target protein in the sample.
In the context of flavonoid research, ELISA is used to measure the levels of pro-inflammatory mediators. For instance, the anti-inflammatory activity of diosmetin-7-O-beta-D-glucopyranoside was assessed against LPS-stimulated mouse RAW264.7 macrophage cells by measuring the decrease in prostaglandin (B15479496) E2 (PGE2) production using an ELISA kit. adooq.com This allows researchers to understand if a compound can modulate inflammatory pathways, for example, by inhibiting the production of key inflammatory cytokines like TNF-α or interleukins (e.g., IL-6). uj.edu.pl
Table 2: Common In Vitro Assays for Biological Activity of Flavonoid Derivatives
| Assay | Purpose | Example Application for Diosmetin or its Derivatives |
|---|---|---|
| MTT Assay | Measures cell viability and cytotoxicity. | Evaluating the cytotoxic effects of diosmetin derivatives on human cancer cell lines such as MCF-7, HepG2, and SW480. sioc-journal.cnresearchgate.net |
| ELISA | Quantifies specific proteins like cytokines and inflammatory mediators. | Measuring the inhibition of PGE2 production in LPS-stimulated RAW264.7 macrophage cells to assess anti-inflammatory activity. adooq.com |
Future Research Directions and Translational Perspectives Preclinical Focus
Design and Synthesis of Novel Diosmetin (B1670712) 7-O-Benzoyl Analogues with Enhanced Specificity or Potency
The synthesis of Diosmetin 7-O-Benzoyl would be the initial and crucial step. Following successful synthesis and characterization, the design of novel analogues could be pursued to enhance its potential therapeutic properties. Modifications could be strategically introduced to the benzoyl moiety or other positions on the diosmetin scaffold. For instance, the introduction of electron-donating or electron-withdrawing groups to the benzoyl ring could modulate the compound's electronic properties and, consequently, its interaction with biological targets. The primary objectives of these synthetic efforts would be to improve target specificity, increase potency, and optimize pharmacokinetic properties.
A systematic structure-activity relationship (SAR) study would be essential to guide the design of these novel analogues. This would involve synthesizing a library of related compounds and evaluating their biological activity to identify key structural features responsible for any observed effects.
Investigation of Synergistic Effects in Combination Therapies within Preclinical Disease Models
Once a lead analogue of this compound with promising activity is identified, its potential for use in combination therapies should be explored in preclinical disease models. Flavonoids have often demonstrated synergistic effects when combined with existing therapeutic agents, potentially allowing for lower doses and reduced toxicity.
For example, in oncology research, a this compound analogue could be tested in combination with standard chemotherapeutic drugs in various cancer cell lines and animal models. The goal would be to determine if the combination leads to enhanced anti-cancer activity, overcomes drug resistance, or reduces the side effects of conventional treatments. Similar synergistic studies could be designed for other disease areas, such as inflammatory disorders or neurodegenerative diseases, depending on the initial bioactivity screening of the compound.
Development and Application of Advanced In Vitro and In Vivo Model Systems for Mechanistic Studies
To elucidate the mechanism of action of any bioactive this compound analogue, the use of advanced in vitro and in vivo models is imperative. High-throughput screening assays could be employed for initial target identification. Subsequently, more complex models, such as three-dimensional (3D) cell cultures (e.g., spheroids or organoids), would offer a more physiologically relevant environment to study cellular responses.
For in vivo studies, transgenic animal models of specific diseases would be invaluable for assessing the therapeutic efficacy and target engagement of the compound. Advanced imaging techniques could be utilized to monitor disease progression and the compound's effect in real-time. These sophisticated models would provide crucial insights into the molecular pathways modulated by the this compound analogue.
Exploration of Targeted Delivery Systems for Enhanced Preclinical Efficacy
A significant challenge with many flavonoids is their poor bioavailability, which can limit their therapeutic potential. To address this, the exploration of targeted delivery systems for a promising this compound analogue would be a critical step in its preclinical development.
Various nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or micelles, could be investigated to improve the solubility, stability, and circulation time of the compound. Furthermore, these nanoparticles could be functionalized with specific ligands (e.g., antibodies or peptides) to target the drug to specific cells or tissues, thereby enhancing its efficacy and reducing off-target effects. The development of such targeted delivery systems would be a key translational step towards potential clinical applications.
Q & A
Q. What are the primary molecular mechanisms underlying the anti-inflammatory effects of Diosmetin and its derivatives, such as 7-O-Benzoyl?
Diosmetin exerts anti-inflammatory effects by modulating the NF-κB and Nrf2 pathways. In IL-1β-treated chondrocytes, it suppresses pro-inflammatory markers (iNOS, COX-2, TNF-α) and ECM-degrading enzymes (MMP-13, ADAMTS-5) while upregulating Nrf2 and HO-1. The 7-O-Benzoyl derivative may enhance bioavailability or target specificity, though direct evidence requires further study. Methodologically, siRNA knockdown of Nrf2 in vitro reversed Diosmetin’s protective effects, confirming pathway dependency .
Q. Which experimental models are commonly used to evaluate Diosmetin’s antioxidant activity?
In vitro models like H₂O₂-induced oxidative stress in L02 hepatocytes are used to assess antioxidant efficacy. Key metrics include cell viability (MTT assay), lactate dehydrogenase (LDH) release, ROS production, and mitochondrial membrane potential (MMP). Diosmetin activates the Nrf2/NQO1-HO-1 pathway, measurable via qPCR and Western blot . For in vivo validation, murine acute lung injury (ALI) models induced by LPS demonstrate reduced oxidative damage via Nrf2 activation .
Q. How does Diosmetin’s glycoside form (e.g., Diosmin) differ in biological activity compared to its aglycone or acylated derivatives?
Diosmin, a glycoside, requires metabolic conversion to Diosmetin for activity. In RBL-2H3 cells, Diosmin did not inhibit IL-4 expression unless metabolized, unlike direct Diosmetin treatment. This highlights the importance of metabolism in bioavailability. Structural modifications, such as 7-O-Benzoyl substitution, may bypass metabolic limitations, though direct comparisons are needed .
Advanced Research Questions
Q. What methodological challenges arise when synthesizing and characterizing Diosmetin 7-O-Benzoyl derivatives?
Synthesis involves acylation at the 7-hydroxyl group using benzoyl chloride or anhydrides. Characterization requires NMR (¹H/¹³C), HPLC-MS for purity, and X-ray crystallography for structural confirmation. Challenges include regioselectivity (avoiding substitution at other hydroxyl groups) and stability under physiological conditions. Evidence from benzoyl-substituted derivatives (e.g., compound 24 in Figure 13) suggests enhanced lipophilicity, which could improve cellular uptake .
Q. How can contradictions in data on Diosmetin’s anti-inflammatory vs. metabolic effects be resolved?
Discrepancies may arise from model-specific factors (e.g., cell type, dosage, exposure time). For example, in chondrocytes, Diosmetin inhibits NF-κB but does not affect IL-4 in mast cells unless metabolized. Robust experimental design includes:
Q. What strategies optimize in vivo delivery of this compound for targeted therapeutic outcomes?
Advanced delivery systems, such as nanoparticle encapsulation or liposomal formulations, can enhance solubility and tissue specificity. In murine osteoarthritis (DMM model), oral Diosmetin reduced cartilage degeneration, but 7-O-Benzoyl’s pharmacokinetics (e.g., half-life, tissue distribution) remain unstudied. Methodologies include:
Q. What role do synergistic pathways (e.g., Nrf2 and NLRP3) play in Diosmetin’s therapeutic effects?
In LPS-induced ALI, Diosmetin simultaneously activates Nrf2 (reducing ROS) and inhibits NLRP3 inflammasome (suppressing IL-1β). Methodologically, co-immunoprecipitation or dual-luciferase reporter assays can elucidate crosstalk. For 7-O-Benzoyl derivatives, structural modifications may amplify this dual activity, but empirical validation is required .
Methodological Guidelines
- Experimental Design : Use both in vitro (e.g., IL-1β-treated chondrocytes) and in vivo models (e.g., DMM-OA, LPS-ALI) to confirm mechanistic findings. Include positive controls (e.g., dexamethasone for inflammation, NAC for oxidative stress) .
- Data Analysis : Employ multivariate statistics to account for pathway interactions. For structural studies, validate synthetic derivatives with ≥95% purity via HPLC .
- Ethical Considerations : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
